molecular formula C16H13ClN2O2S B3018203 4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide CAS No. 383147-39-5

4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide

Cat. No. B3018203
CAS RN: 383147-39-5
M. Wt: 332.8
InChI Key: IKIQUDPVVNVCFP-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide is a chemical compound with the CAS Number: 383147-39-5 . It has a linear formula of C16H13ClN2O2S .

Scientific Research Applications

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. In a study by Żołnowska et al., a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides were synthesized and evaluated for their anticancer activity against human tumor cell lines (HeLa, HCT-116, and MCF-7). Among these compounds, compound 28 , bearing an 8-quinolinyl moiety, exhibited remarkable potency with IC50 values of 3 µM (HCT-116), 5 µM (MCF-7), and 7 µM (HeLa) . Further investigations revealed that compound 28 induced cell cycle arrest in G2/M phase, activated caspases, and increased apoptotic cell populations.

QSAR Studies

Quantitative structure-activity relationship (QSAR) analyses have been employed to understand the relationship between the molecular structure of benzenesulfonamides and their biological activity. By analyzing key molecular descriptors, researchers have generated predictive models using Orthogonal Projections to Latent Structure (OPLS) methods. These models help identify critical features influencing the compound’s activity .

Anti-Inflammatory and Analgesic Properties

While not directly related to the compound mentioned, indole derivatives (which share some structural similarities) have shown anti-inflammatory and analgesic activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited promising effects .

Novel Derivatives

Researchers have also explored novel derivatives of benzenesulfonamides. For example, 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives were synthesized and investigated for their potential applications .

Other Sulfonamide Drugs

It’s worth noting that other sulfonamide drugs, such as pazopanib, belinostat, and dabrafenib, have been reported as antitumor agents .

Mechanism of Action

Target of Action

Similar compounds have shown anticancer activity against human tumor cell lines such as hela, hct-116, and mcf-7 .

Mode of Action

It is known that similar compounds can induce apoptosis in cancer cells . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. Biochemical events lead to characteristic cell changes and death. These changes include blebbing, cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation .

Biochemical Pathways

It is known that similar compounds can affect the cell cycle, particularly promoting cell cycle arrest in the g2/m phase . This means that the compound prevents cells from undergoing mitosis, thus inhibiting cell proliferation.

Result of Action

The compound has shown potent anticancer activity against the HCT-116, MCF-7, and HeLa cell lines, with IC50 values of 3, 5, and 7 µM, respectively . The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. It is commonly used as a measure of a drug’s potency. The compound induces caspase activity and increases the population of apoptotic cells .

properties

IUPAC Name

4-chloro-N-(4-pyrrol-1-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c17-13-3-9-16(10-4-13)22(20,21)18-14-5-7-15(8-6-14)19-11-1-2-12-19/h1-12,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIQUDPVVNVCFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide

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